molecular formula C8H9BrN2O2 B2711082 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid CAS No. 1782051-01-7

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B2711082
CAS No.: 1782051-01-7
M. Wt: 245.076
InChI Key: JRADPOJQANPXFM-UHFFFAOYSA-N
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Description

3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid (CAS 1780186-14-2) is a bicyclic heterocyclic compound with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.08 g/mol . Its structure features a fused imidazo[1,5-a]pyridine core substituted with a bromine atom at the 3-position and a carboxylic acid group at the 7-position. This compound is primarily utilized as a building block in medicinal chemistry, enabling further functionalization via its reactive bromine and carboxylic acid groups .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-8-10-4-6-3-5(7(12)13)1-2-11(6)8/h4-5H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRADPOJQANPXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2Br)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782051-01-7
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid typically involves the bromination of tetrahydroimidazo[1,5-a]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Bromine vs. Methyl/Phenyl Groups

3-Methyl Analog
  • Compound : 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid (CAS 1522801-56-4).
  • Molecular Formula : C₉H₁₂N₂O₂.
  • Molecular Weight : 180.20 g/mol .
  • Key Differences :
    • The bromine atom is replaced with a methyl group, reducing molecular weight by ~26% and altering electronic properties.
    • Methyl substitution decreases electronegativity and reactivity in substitution reactions compared to bromine, limiting utility in cross-coupling reactions .
3-Phenyl Analog
  • Compound : 3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS 1461705-37-2).
  • Molecular Formula : C₁₃H₁₃ClN₂O₂.
  • Molecular Weight : 276.71 g/mol .
  • Key Differences: Bromine is replaced with a phenyl group, increasing lipophilicity and steric bulk.

Functional Group Modifications: Carboxylic Acid vs. Amine/Ester

Amine Derivative
  • Compound : 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride (CAS 1417635-70-1).
  • Molecular Formula : C₇H₁₃Cl₂N₃.
  • Molecular Weight : 210.10 g/mol .
  • Key Differences :
    • The carboxylic acid is replaced with an amine group, shifting the compound’s acidity/basicity.
    • The amine enables salt formation (e.g., dihydrochloride) and participation in nucleophilic reactions, contrasting with the carboxylic acid’s role in hydrogen bonding or esterification .
Ester Derivative
  • Compound: 3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid (CAS EN300-5151541).
  • Molecular Formula : C₁₁H₈O₄.
  • Key Differences :
    • The carboxylic acid is esterified, reducing polarity and solubility in aqueous media.
    • Esters are typically intermediates for prodrugs or protective groups in synthesis .

Positional Isomerism: Bromine at 6-Position

  • Compound : 6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid (CAS 1783673-70-0).
  • Molecular Formula : C₉H₉BrN₂O₂.
  • Molecular Weight : 259.08 g/mol .
  • Key Differences :
    • Bromine at the 6-position alters steric and electronic effects compared to the 3-bromo isomer.
    • Positional changes influence reactivity in substitution reactions and interactions with biological targets .

Halogen-Free Analog

  • Molecular Formula : C₂₂H₁₈FN₃O₃.
  • Molecular Weight : 391.40 g/mol .
  • Key Differences :
    • Lacks both bromine and carboxylic acid groups, instead incorporating a nitro group and fluorophenyl moiety.
    • Nitro groups enhance electrophilicity, while fluorine improves metabolic stability .

Physicochemical and Reactivity Comparisons

Property 3-Bromo-7-carboxylic Acid 3-Methyl Analog 3-Phenyl Hydrochloride 6-Bromo Isomer
Molecular Weight (g/mol) 245.08 180.20 276.71 259.08
Halogen Presence Bromine None None (Cl⁻ counterion) Bromine
Key Functional Group Carboxylic Acid Carboxylic Acid Carboxylic Acid Carboxylic Acid
Solubility Polar solvents (DMSO, water) Moderate polarity High (HCl salt) Similar to 3-bromo
Reactivity Suzuki coupling, nucleophilic substitution Esterification Salt formation Position-dependent reactivity

Biological Activity

3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C8H9BrN2O2
  • Molecular Weight : 245 Da
  • LogP : -0.55
  • Polar Surface Area : 55 Ų

The presence of the bromine atom in its structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,5-a]pyridine compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) in the nanomolar range. The specific compound under discussion may interact with bacterial enzymes or receptors crucial for Mtb survival.

CompoundMIC (μg/mL) against MtbActivity
This compound<0.002Strong anti-tubercular activity

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to this compound have demonstrated anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

CompoundIC50 (μmol) against COX-2Comparison
3-Bromo derivative0.04 ± 0.02Comparable to celecoxib

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Modulation : It could modulate receptor signaling pathways that are essential for cellular responses to infection or inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazo[1,5-a]pyridine derivatives for their biological activities:

  • Antitubercular Agents : A series of studies synthesized various derivatives and tested them against drug-susceptible and multidrug-resistant strains of Mtb. Compounds with similar structures showed significant bactericidal activity and low cytotoxicity against Vero cells.
  • Structure-Activity Relationship (SAR) : Research has emphasized the importance of substituent variations in enhancing biological activity. For example, modifications at the 3-position of the phenyl group led to improved potency against Mtb.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid, and how are reaction conditions optimized for yield and purity?

  • Methodology : The compound is synthesized via bromination of imidazo[1,5-a]pyridine precursors. Key steps include:

  • Cyclization : Using 2-aminopyridine with α,β-unsaturated carbonyl compounds under basic conditions (e.g., KOH in ethanol) at 80–100°C to form the core structure .
  • Bromination : Electrophilic bromination (e.g., NBS in DMF) at the 3-position, optimized by controlling stoichiometry (1.2–1.5 eq. Br₂) and reaction time (4–6 hours) to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) yield >85% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment of this compound?

  • Methodology :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., bromine-induced deshielding at δ 7.8–8.2 ppm) and confirms the carboxylic acid group (δ 170–175 ppm in ¹³C) .
  • IR : Peaks at ~2500–3000 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O) validate functional groups .
  • Purity Assessment :
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm ensures ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for variables like pH, serum content, and incubation time .

  • Structural Analog Comparison : Compare activity of derivatives (e.g., 3-methyl or 7-trifluoromethyl analogs) to identify substituent effects (Table 1) .

  • Mechanistic Studies : Employ siRNA knockdown or CRISPR-edited cell lines to isolate target pathways (e.g., p53/p21 activation in apoptosis) .

    Table 1: Biological Activity of Structural Analogs

    CompoundIC₅₀ (μM, MCF-7)Key Substituent Effect
    3-Bromo-7-carboxylic acid (target)2.1Baseline activity
    3-Methyl-7-carboxylic acid>10Loss of Br reduces potency
    7-Trifluoromethyl analog1.8Enhanced lipophilicity

Q. What strategies are employed to analyze structure-activity relationships (SAR) for imidazo[1,5-a]pyridine derivatives, including this compound?

  • Methodology :

  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to DNA minor grooves or kinase active sites .
  • Functional Group Scanning : Synthesize derivatives with varied substituents (e.g., ester vs. amide at C7) to assess solubility and target engagement .
  • Pharmacophore Mapping : Identify critical motifs (e.g., bromine for electrophilic reactivity, carboxylic acid for hydrogen bonding) using QSAR software .

Q. What are the challenges in designing experiments to elucidate the molecular targets and mechanisms of action for this compound?

  • Methodology :

  • Target Identification :
  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts in response to compound binding .
  • Mechanistic Validation :
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, CDK2) at 1–10 μM concentrations .
  • DNA Damage Assays : Quantify γ-H2AX foci formation via immunofluorescence to confirm genotoxic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for bromination steps during synthesis?

  • Methodology :

  • Parameter Optimization : Test NBS vs. Br₂ in solvents (DMF, CHCl₃) at 0°C vs. RT to identify ideal conditions .
  • Side-Product Analysis : Use LC-MS to detect dibrominated byproducts and adjust bromine equivalents (1.0–1.2 eq.) .
  • Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃) to improve regioselectivity .

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